C.I. Fluorescent Brightener 85 (CAS 12224-06-5): Molecular Architecture, Photophysics, and Advanced Biological Applications
C.I. Fluorescent Brightener 85 (CAS 12224-06-5): Molecular Architecture, Photophysics, and Advanced Biological Applications
Executive Summary
C.I. Fluorescent Brightener 85 (FB85) , widely known as Fluorescent Brightener VBL, is an anionic, stilbene-triazine derivative traditionally utilized in the textile and paper industries for its potent optical whitening properties. However, its unique physicochemical profile—specifically its high-affinity, non-covalent binding to β -1,4 and β -1,3 glucans—has driven its rapid adoption in proteomics, microbiology, and clinical diagnostics. This whitepaper provides an in-depth technical analysis of FB85, bridging its structural photophysics with field-proven experimental workflows for researchers and drug development professionals.
Molecular Architecture & Physicochemical Profile
The utility of FB85 is intrinsically linked to its tripartite molecular structure, which balances photophysical efficiency with targeted molecular affinity.
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The Stilbene Core (The Fluorophore): The central 4,4'-diaminostilbene-2,2'-disulfonic acid moiety provides a highly conjugated π -electron system. This core is responsible for the molecule's ability to absorb ultraviolet (UV) radiation and emit visible blue light via a significant Stokes shift.
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The Triazine Appendages (The Binding Anchors): Flanking the stilbene core are two 1,3,5-triazine rings substituted with anilino and 2-hydroxyethylamino groups. These functional groups act as dense networks of hydrogen bond donors and acceptors, facilitating strong interactions with polysaccharide matrices .
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The Sulfonate Groups (Solubility Modulators): The disodium sulfonate groups render the bulky, hydrophobic core soluble in aqueous environments, though this solubility is highly sensitive to water hardness (divalent cations like Ca²⁺ and Mg²⁺).
Quantitative Chemical Data
Table 1: Physicochemical Properties of C.I. Fluorescent Brightener 85
| Property | Value / Description |
| CAS Number | 12224-06-5 (Disodium salt: 17958-73-5) |
| Molecular Formula | C₃₆H₃₄N₁₂Na₂O₈S₂ |
| Molecular Weight | 872.84 g/mol |
| IUPAC Name | Disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[...]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
| Topological Polar Surface Area | 321 Ų |
| Optimal pH Range | 6.0 (Acid-resistant) to 11.0 (Alkali-resistant) |
| Excitation / Emission | ~340–380 nm (UV) / ~430–460 nm (Blue) |
Mechanisms of Action: Photophysics and Target Binding
To utilize FB85 effectively in biological assays, one must understand the causality behind its fluorescence and binding mechanics.
Photophysical Mechanism: FB85 operates via a π→π∗ electronic transition. When exposed to UV light, the conjugated electrons in the trans-stilbene core are excited. As they relax to the ground state, they emit lower-energy, visible blue light. Crucially, the molecule is subject to photoisomerization . Prolonged exposure to UV or intense visible light catalyzes a shift from the highly fluorescent, planar trans-isomer to the non-planar, weakly fluorescent cis-isomer. This dictates the strict requirement for dark incubation during experimental protocols.
Binding Mechanism: FB85 is a non-specific structural stain for microorganisms. It targets β -1,4 and β -1,3 glucans—the primary structural polymers in cellulose (plants) and chitin (fungal cell walls/exoskeletons). The binding is non-covalent, driven by extensive hydrogen bonding between the hydroxyl-rich glucan backbone and the triazine/hydroxyethylamino groups of FB85, reinforced by van der Waals forces along the planar stilbene core.
Fig 1. Photophysical excitation-emission pathway and target binding mechanism of FB85.
Diagnostic Efficacy in Clinical Microbiology
In recent years, FB85 has emerged as a superior alternative to traditional saline smears and potassium hydroxide (KOH) preparations for the rapid detection of vulvovaginal candidiasis (VVC) and other fungal infections. Because fungal cell walls are exceptionally rich in chitin, FB85 provides intense, high-contrast visualization of Candida albicans hyphae and spores against a dark background .
Table 2: Diagnostic Efficacy of FB85 Liquid-Based Fungal Detection vs. Saline Smear
| Metric | FB85 Fluorescent Method | Traditional Saline Smear |
| True Positive Rate (Sensitivity) | 88.30% | 45.79% |
| True Negative Rate (Specificity) | 100.00% | 97.80% |
| Overall Accuracy | 91.80% | ~71.00% |
| Time to Result | < 10 Minutes | < 10 Minutes |
Data synthesized from comparative clinical studies on vaginal fungi detection .
Experimental Workflows: Self-Validating Protocols
The following protocols are designed with built-in causality to ensure reproducibility and mitigate common points of failure (e.g., dye agglomeration, photo-bleaching).
Protocol A: Preparation of 0.1% FB85 Stock Solution
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Rationale: FB85 is an anionic dye. Hard water containing >300 ppm of divalent cations (Ca²⁺, Mg²⁺) will neutralize the sulfonate groups, causing the dye to agglomerate and precipitate out of solution.
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Solvent Selection: Use strictly deionized (DI) or highly softened water.
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Dissolution: Weigh 0.1 g of FB85 powder. Gradually add to 100 mL of DI water while stirring continuously. Note: Initial coagulation is normal; sustained magnetic stirring for 15-20 minutes will yield a transparent, light-yellow liquid.
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Storage: Store the stock solution in an amber glass bottle at room temperature (RT). Causality: Amber glass prevents ambient UV/visible light from inducing trans-to-cis isomerization, which would permanently degrade the solution's fluorescent quantum yield.
Protocol B: Rapid Fungal/Microbial Staining
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Rationale: This workflow leverages the rapid intercalation of FB85 into chitinous cell walls. A negative control (unstained tissue) must be run concurrently to establish a baseline for tissue autofluorescence.
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Fixation: Prepare a thin smear of the clinical/environmental sample on a clean glass slide. Heat-fix or methanol-fix as appropriate for the sample type.
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Staining: Flood the fixed smear with the 0.1% FB85 working solution.
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Incubation: Incubate for 3 to 5 minutes at room temperature in complete darkness . Causality: Dark incubation prevents premature photobleaching and isomeric degradation of the dye before visualization.
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Washing: Gently rinse the slide with distilled water for 30 seconds. Causality: Removes unbound FB85, preventing high background noise during microscopy.
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Visualization: Mount with a coverslip. Observe under a fluorescence microscope equipped with a UV excitation filter (340–380 nm) and a blue emission filter (430–460 nm). Fungal elements will appear as sharply defined, bright blue-green structures.
Fig 2. Standardized experimental workflow for microbial staining using FB85.
Limitations and Troubleshooting
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Cationic Incompatibility: FB85 must never be multiplexed in the same bath with cationic dyes or cationic surfactants. The opposing charges will cause immediate electrostatic complexation and precipitation.
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pH Sensitivity: While stable between pH 6 and 11, dropping the pH below 4.0 will protonate the sulfonate groups, drastically reducing aqueous solubility and causing the dye to crash out of solution. Ensure all washing buffers are neutral or slightly alkaline.
References
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6440859, C.I. Fluorescent Brightener 85. Retrieved from[Link]
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Zhao, Y., et al. (2022). A study on the accuracy of a new fluorescent detection method for vaginal fungi. Journal of Clinical Laboratory Analysis, 36(12), e24734. Retrieved from[Link]
